1-[(2,4-Dichlorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline
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Overview
Description
1-[(2,4-Dichlorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline is an organic compound with a complex structure that includes dichlorophenoxy and dimethoxy groups attached to a dihydroisoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,4-Dichlorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline typically involves multiple steps. One common method starts with the preparation of the 2,4-dichlorophenoxyacetic acid, which is then reacted with a suitable isoquinoline derivative under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The process may include steps such as purification through crystallization or chromatography to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
1-[(2,4-Dichlorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups
Properties
IUPAC Name |
1-[(2,4-dichlorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO3/c1-22-17-7-11-5-6-21-15(13(11)9-18(17)23-2)10-24-16-4-3-12(19)8-14(16)20/h3-4,7-9H,5-6,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHYISVYUBCSHHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCN=C2COC3=C(C=C(C=C3)Cl)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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